molecular formula C14H10F3IO B8671474 2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene

2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene

Cat. No.: B8671474
M. Wt: 378.13 g/mol
InChI Key: IOVDKFYIIWLPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and safety of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique substituents make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-(trifluoromethyl)benzene: Lacks the benzyloxy group, making it less versatile in certain reactions.

    1-(Benzyloxy)-4-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.

Uniqueness

2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C14H10F3IO

Molecular Weight

378.13 g/mol

IUPAC Name

2-iodo-1-phenylmethoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3IO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

IOVDKFYIIWLPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4(benzyloxy)benzotrifluoride (12.71 g, 50.4 mmol) in acetonitrile (300 ml) was stirred under nitrogen and 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (17.75 g, 50.4 mmol) and iodine (6.4 g, 25.2 mmol) added. The mixture was stirred at room temperature for 88 h. The solvent was evaporated and the residue partitioned between ethyl acetate (400 ml) and water (400 ml). The organic layer was washed with water, dried (MgSO4) and evaporated to an orange oil which was purified by flash chromatography (silica gel, 5% ethyl acetate:isohexane) to give the title compound as an orange oil (15.07 g, 79%)
Quantity
12.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Yield
79%

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